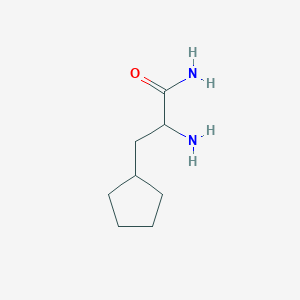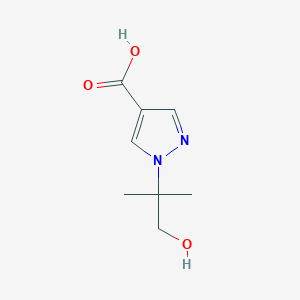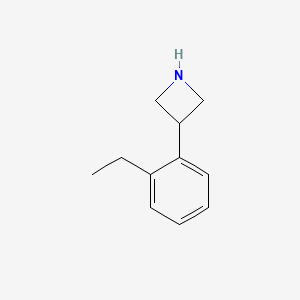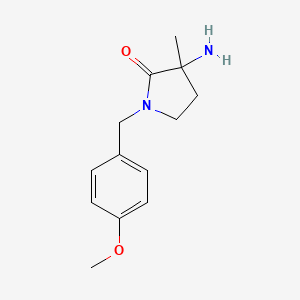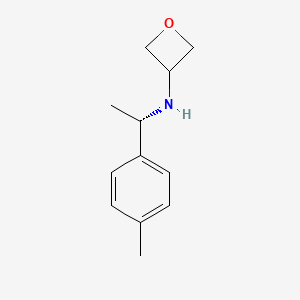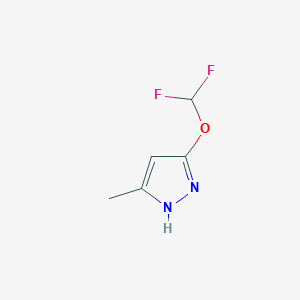
3-(difluoromethoxy)-5-methyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluoromethoxy)-5-methyl-1H-pyrazole is a chemical compound that features a pyrazole ring substituted with a difluoromethoxy group at the 3-position and a methyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethoxy)-5-methyl-1H-pyrazole typically involves the introduction of the difluoromethoxy group and the methyl group onto the pyrazole ring. One common method involves the reaction of a suitable pyrazole precursor with difluoromethylating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Difluoromethoxy)-5-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazole ring.
Substitution: The difluoromethoxy and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazoles .
Wissenschaftliche Forschungsanwendungen
3-(Difluoromethoxy)-5-methyl-1H-pyrazole has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-(difluoromethoxy)-5-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Difluoromethoxy)phenylacetylene: This compound also contains a difluoromethoxy group but differs in its overall structure and reactivity.
Trifluoromethyl ethers: These compounds have a trifluoromethoxy group instead of a difluoromethoxy group, leading to different chemical and physical properties.
Uniqueness
3-(Difluoromethoxy)-5-methyl-1H-pyrazole is unique due to the presence of both the difluoromethoxy and methyl groups on the pyrazole ring. This combination of substituents imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .
Eigenschaften
Molekularformel |
C5H6F2N2O |
|---|---|
Molekulargewicht |
148.11 g/mol |
IUPAC-Name |
3-(difluoromethoxy)-5-methyl-1H-pyrazole |
InChI |
InChI=1S/C5H6F2N2O/c1-3-2-4(9-8-3)10-5(6)7/h2,5H,1H3,(H,8,9) |
InChI-Schlüssel |
MIWIUHRWFDDKQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,7-Dihydropyrido[3,4-d]pyrimidin-8(5H)-one](/img/structure/B15278341.png)

![5,6,7,8-Tetrahydro-pyrazo[1,5-a][1,4]diazepin-9-one](/img/structure/B15278353.png)


